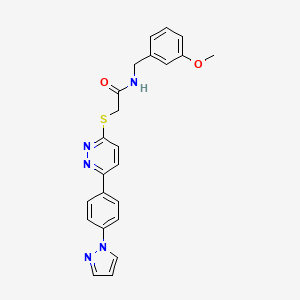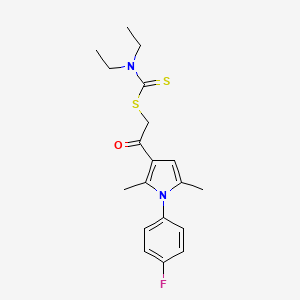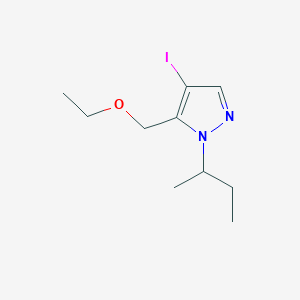
5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple heterocycles and halogen substituents. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiadiazole derivatives.
Synthesis Analysis
The synthesis of thiadiazole derivatives can involve nucleophilic substitution reactions, as seen in the first paper, where bromobenzo thiadiazole reacted with various nucleophiles to yield substituted derivatives . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be applied, such as the use of nucleophilic substitution to introduce the amino, thioether, and amide functionalities present in the target molecule.
Molecular Structure Analysis
Thiadiazole rings, as found in the target compound, are known for their aromaticity and ability to participate in hydrogen bonding due to the presence of nitrogen atoms. The fluorine atom on the phenyl ring could influence the electronic distribution and potentially the reactivity of the molecule. The molecular structure likely exhibits a planar geometry around the thiadiazole core, which could affect its intermolecular interactions and binding properties.
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives can be quite varied. For instance, the first paper describes the rearrangement and reduction reactions of bromobenzo thiadiazole derivatives . The target compound, with its bromo, chloro, and fluoro substituents, could undergo further nucleophilic substitution reactions or be used as a precursor for coupling reactions. The presence of the amide group also opens up possibilities for hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The halogen atoms would increase its molecular weight and could affect its boiling and melting points. The polar nature of the amide bond, along with the potential for hydrogen bonding through the thiadiazole ring, would influence its solubility in various solvents. The compound's spectral data, such as IR, NMR, and mass spectrometry, would provide detailed insights into its structure, as mentioned in the second paper for related compounds .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One of the primary research applications of compounds similar to 5-bromo-2-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves photodynamic therapy, particularly in cancer treatment. A study reported the synthesis and characterization of a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, highlighting its potential as a Type II photosensitizer in photodynamic therapy due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This makes it a potential candidate for cancer treatment in photodynamic therapy applications (Pişkin, Canpolat & Öztürk, 2020).
Anticancer Applications
Compounds with a similar structure have been synthesized and evaluated for potential antitumor properties. For example, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known to be associated with significant biological properties, were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The compounds demonstrated promising anticancer activity, comparable to that of standard drugs, highlighting their potential as anticancer agents (Tiwari et al., 2017).
Antitumor and Antioxidant Agent Synthesis
Further research has focused on synthesizing new compounds with potential antitumor and antioxidant properties. For instance, annulations of 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds resulted in the creation of compounds evaluated as antitumor agents. This research is indicative of the potential therapeutic applications of such compounds in medical treatments and drug development (Hamama, Gouda, Badr & Zoorob, 2013).
Nematocidal Activity
Compounds containing the 1,3,4-thiadiazole moiety have also been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against specific nematodes, suggesting potential applications in agriculture as nematicides (Liu, Wang, Zhou & Gan, 2022).
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN4O2S2/c18-9-1-6-13(19)12(7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-11-4-2-10(20)3-5-11/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWPNPMCQNVQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)
![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)


![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)







![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)
